molecular formula C4H10N2OS B016854 1-(2-Methoxyethyl)-2-thiourea CAS No. 102353-42-4

1-(2-Methoxyethyl)-2-thiourea

Cat. No. B016854
M. Wt: 134.2 g/mol
InChI Key: XLJXJKHWLMYXBE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-thiourea belongs to the class of thiourea derivatives, compounds known for their versatile chemical properties and applications in various fields, including organic synthesis, material sciences, and biomedical research. Thioureas are recognized for their ability to act as ligands, catalysts, and synthons in heterocyclic syntheses, highlighting their significance in both academic and applied chemistry.

Synthesis Analysis

The synthesis of thiourea derivatives, including 1-(2-Methoxyethyl)-2-thiourea, typically involves the reaction of isothiocyanates with amines or ammonia in the presence of suitable solvents. This method allows for the introduction of various functional groups, offering versatility in the synthesis of a wide range of thiourea compounds (Saeed et al., 2018).

Scientific Research Applications

  • Polymer Chemistry : Thiourea dioxide is used as a green and affordable reducing agent for controlled polymerization of various monomers, including vinyl chloride, in different solvents and aqueous mediums at near room temperature (Mendonça et al., 2019).

  • Medicinal Chemistry : Thiourea derivatives exhibit potential as antioxidants and inhibitors of Bacillus pasteurii urease, with some derivatives showing significant antioxidant activity (Oleiwi et al., 2023). Additionally, novel thiourea derivatives have been found to be more potent cytotoxic agents against cancer cell lines compared to hydroxyurea, thereby indicating potential in anticancer applications (Ruswanto et al., 2015).

  • Organic Synthesis : Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides showcases high enantioselectivity and reactivity, indicating its potential application in organic synthesis (Inokuma et al., 2006).

  • Pharmaceutical Applications : N-acyl-thioureas demonstrate potential as drugs for treating various human diseases due to their versatile coordination behavior and diverse biological activities (Lapasam & Kollipara, 2020).

  • Green Chemistry : A green method for synthesizing 1,3-disubstituted thiourea derivatives using primary amines and CS2 in water, utilizing solar thermal energy, has been developed. This method offers more environmentally benign alternatives than previously reported methods (Kumavat et al., 2013).

Safety And Hazards

This would involve discussing any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal methods.


Future Directions

This would involve discussing potential future research directions for the compound. This could include potential applications, areas of research interest, and unanswered questions about the compound.


properties

IUPAC Name

2-methoxyethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-7-3-2-6-4(5)8/h2-3H2,1H3,(H3,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJXJKHWLMYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365251
Record name 1-(2-Methoxyethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-2-thiourea

CAS RN

102353-42-4
Record name 1-(2-Methoxyethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Namkung, Z Yao, WE Finkbeiner… - The FASEB …, 2011 - ncbi.nlm.nih.gov
TMEM16A (ANO1) is a calcium-activated chloride channel (CaCC) expressed in secretory epithelia, smooth muscle, and other tissues. Cell-based functional screening of∼ 110,000 …
Number of citations: 204 www.ncbi.nlm.nih.gov

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